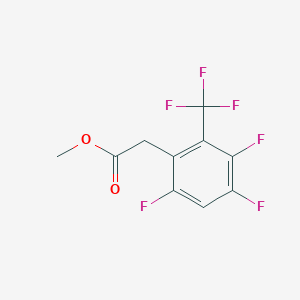
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is a synthetic compound with a wide range of uses in scientific research and lab experiments. It is a fluorinated carboxylic acid with a molecular weight of 210.09 g/mol, and is a colorless, odorless, and non-flammable solid at room temperature. 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is commonly used as a reagent in organic synthesis, and has also been used as a pharmaceutical intermediate and a catalyst.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, and as a pharmaceutical intermediate. It has also been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used in the synthesis of various fluorinated compounds, such as fluorinated alcohols, fluorinated amines, and fluorinated ethers. Furthermore, it has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds by facilitating the formation of new bonds between atoms. In addition, it is believed that the compound may act as a Lewis acid, which can bind to electron-deficient molecules and form a complex. This complex can then undergo further reactions, such as nucleophilic substitution or addition, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, are not fully understood. The compound is believed to be non-toxic and non-mutagenic, and it has been shown to have low acute and chronic toxicity in animal studies. In addition, the compound has been shown to have low bioaccumulation potential in aquatic organisms, and it is not expected to bioaccumulate in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, in lab experiments has several advantages. The compound is relatively stable and non-toxic, and it has been shown to be effective as a catalyst in the synthesis of various compounds. In addition, the compound is relatively inexpensive and readily available. However, the compound can be difficult to work with due to its low solubility in most solvents, and it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
There are several potential future directions for 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of novel pharmaceuticals or industrial chemicals. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to investigate the potential environmental impact of the compound.
Synthesemethoden
The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is a multi-step process. The first step involves the reaction of 2-fluoro-4-trifluoromethyl phenol with thionyl chloride to form 2-fluoro-4-trifluoromethyl phenyl chloroformate. This reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the chloroformate with sodium bromide to form 5-bromo-2-fluoro-4-trifluoromethyl phenylacetic acid. The third step involves the reaction of the bromo compound with potassium thiocyanate to form 5-chloro-2-fluoro-4-trifluoromethyl phenylacetic acid. The final step involves the purification of the compound by recrystallization.
Eigenschaften
IUPAC Name |
2-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-1-4(2-8(15)16)7(11)3-5(6)9(12,13)14/h1,3H,2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNCPXYZBNUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)